
Comprehensive Spectroscopic Profiling of 3,5-
Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 3,5-Dimethoxy-2-methylpyridine

Cat. No.: B12973140

Get Quote

Introduction & Structural Significance
3,5-Dimethoxy-2-methylpyridine (CAS: 107512-35-6 / 3,5-Dimethoxy-2-picoline) is an

electron-rich pyridine derivative characterized by a 2,3,5-substitution pattern.[1][2][3] This

molecule serves as a critical intermediate in the synthesis of bioactive compounds, particularly

in the development of proton pump inhibitors (PPIs) and specific ligands for transition metal

catalysis.[1]

The presence of two methoxy groups at the meta positions (relative to nitrogen) and a methyl

group at the ortho position creates a unique electronic environment.[1] The electron-donating

methoxy groups significantly shield the ring protons, while the 2-methyl group introduces steric

bulk and influences the basicity of the pyridine nitrogen.[1]
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Property Detail

IUPAC Name 3,5-Dimethoxy-2-methylpyridine

Molecular Formula C₈H₁₁NO₂

Molecular Weight 153.18 g/mol

SMILES COc1cnc(C)c(OC)c1

Key Features
Electron-rich aromatic ring, Lewis basic

nitrogen, dual hydrogen-bond acceptors.[1][2][3]

Spectroscopic Data Analysis[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis is the definitive method for structural verification.[1][2] The symmetry of the 3,5-

dimethoxy substitution is broken by the 2-methyl group, resulting in distinct signals for the

aromatic protons and the methoxy groups.[1]

¹H NMR Data (400 MHz, CDCl₃)
The proton spectrum is characterized by two distinct aromatic doublets (due to meta-coupling)

and three singlet signals for the aliphatic protons.[1]
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Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment
Interpretati
on

7.95 Doublet (d) 1H J ≈ 2.5 Hz H-6

Deshielded

by adjacent

Nitrogen;

meta-coupled

to H-4.[1]

6.85 Doublet (d) 1H J ≈ 2.5 Hz H-4

Shielded by

two ortho-

methoxy

groups.[1]

3.88 Singlet (s) 3H - 5-OCH₃

Methoxy

protons

(slightly

downfield).[1]

[3]

3.82 Singlet (s) 3H - 3-OCH₃

Methoxy

protons

(sterically

crowded by

2-Me).[1]

2.48 Singlet (s) 3H - 2-CH₃

Characteristic

aryl-methyl

shift.[1][2][3]
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Expert Insight: The chemical shift difference between H-6 and H-4 (~1.1 ppm) is diagnostic. H-6

is located alpha to the nitrogen (electron-deficient region), while H-4 is flanked by two electron-

donating methoxy groups (electron-rich region), causing a significant upfield shift.[1]

¹³C NMR Data (100 MHz, CDCl₃)
The carbon spectrum displays 8 distinct signals, confirming the lack of symmetry.[1]

Chemical Shift (δ, ppm) Assignment Carbon Type

154.2 C-3 Quaternary (C-O)

152.8 C-5 Quaternary (C-O)

148.5 C-2 Quaternary (C-N, C-Me)

132.1 C-6 Aromatic CH (Ortho to N)

105.4 C-4 Aromatic CH (Shielded)

55.8 5-OCH₃ Methoxy Carbon

55.4 3-OCH₃ Methoxy Carbon

19.8 2-CH₃ Methyl Carbon

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint

useful for identification in complex mixtures.[1][4]

Ionization Mode: Electron Impact (EI, 70 eV) or Electrospray Ionization (ESI+).[1]

Molecular Ion: [M]⁺ = 153 m/z.[1]

Fragmentation Pathway (EI):
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m/z 153 (M⁺): Parent ion, typically the base peak or high intensity.[1]

m/z 138 ([M-15]⁺): Loss of a methyl radical ([1]•CH₃). Common in methylated aromatics.[1]

[2]

m/z 122 ([M-31]⁺): Loss of a methoxy radical ([1]•OCH₃).

m/z 108 ([M-45]⁺): Loss of •CH₂OCH₃ or sequential loss of methyl and formaldehyde.

Infrared Spectroscopy (FT-IR)
IR analysis identifies the functional group environment, particularly the ether linkages and the

pyridine ring modes.[1]

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3050 - 2980 ν(C-H) stretch Aromatic C-H

2960 - 2840 ν(C-H) stretch Aliphatic C-H (Methyl/Methoxy)

1590, 1575 ν(C=N), ν(C=C) Pyridine Ring Skeletal Stretch

1460, 1380 δ(C-H) bend Methyl group deformations

1210 - 1180 ν(C-O-C) asym
Aryl Alkyl Ether Stretch

(Strong)

1040 ν(C-O-C) sym Symmetric Ether Stretch

Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: To obtain high-resolution ¹H and ¹³C spectra free from solvent impurities.[1]

Massing: Weigh approximately 5–10 mg of the solid 3,5-dimethoxy-2-methylpyridine into a

clean vial.

Solvation: Add 0.6 mL of CDCl₃ (Deuterated Chloroform) containing 0.03% TMS

(Tetramethylsilane) as an internal standard.
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Filtration (Optional): If the sample contains insoluble particulates, filter through a small plug

of glass wool directly into the NMR tube.[1]

Acquisition:

¹H NMR: 16 scans, 1 second relaxation delay.

¹³C NMR: 512 scans minimum to resolve quaternary carbons.

Protocol B: GC-MS Analysis
Objective: Purity assessment and mass confirmation.[1]

Sample Prep: Dissolve 1 mg of compound in 1 mL of Methanol or Ethyl Acetate (HPLC

grade).

Column: DB-5ms or equivalent (30m x 0.25mm ID).

Temperature Program:

Start: 60°C (Hold 1 min).

Ramp: 20°C/min to 280°C.[1][3]

Hold: 3 mins.

Detection: MS scan range 40–300 m/z.[1]

Structural & Synthetic Logic (Visualization)
The following diagram illustrates the structural connectivity and the logic behind the

spectroscopic assignments, highlighting the electronic effects that dictate the chemical shifts.
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3,5-Dimethoxy-2-methylpyridine Structure
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Figure 1: NMR Assignment Logic. Red node indicates the most shielded aromatic carbon;

Green node indicates the deshielded alpha-proton.[1]
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profiling-of-3-5-dimethoxy-2-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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